molecular formula C17H16N4O4S B2413172 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2178771-88-3

2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2413172
CAS No.: 2178771-88-3
M. Wt: 372.4
InChI Key: LEQOWUNPBKDOIK-UHFFFAOYSA-N
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Description

2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a multi-functional structure. The presence of isoindoline, piperidine, and thiadiazole moieties gives this compound a unique set of properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves multiple steps:

  • Formation of the Thiadiazole Ring: : Typically, 2-amino-1,3,4-thiadiazole is synthesized through the reaction of thiosemicarbazide with formic acid under reflux conditions.

  • Piperidine Attachment: : The next step involves the attachment of the thiadiazole ring to piperidine. This can be achieved by reacting 2-amino-1,3,4-thiadiazole with 4-hydroxypiperidine in the presence of a base such as potassium carbonate in a polar solvent.

  • Formation of Isoindoline Moiety: : The isoindoline ring is formed through the reaction of the intermediate with phthalic anhydride under acidic conditions.

Industrial Production Methods

While laboratory synthesis provides a detailed pathway for small-scale production, industrial-scale synthesis of this compound would require optimization of reaction conditions to enhance yield and purity. This might include:

  • Catalyst Optimization: : Utilizing catalysts to increase reaction rates.

  • Solvent Selection: : Choosing solvents that maximize product solubility and minimize waste.

  • Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the piperidine ring, to form N-oxide derivatives.

  • Reduction: : The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides are typically used under basic conditions.

Major Products Formed

  • N-oxide derivatives: from oxidation.

  • Isoindoline derivatives: from reduction.

  • Various substituted thiadiazole derivatives: from substitution reactions.

Scientific Research Applications

Biology: : Due to its unique structure, it is studied for its interaction with biological macromolecules, including enzymes and receptors.

Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in its ability to modulate biological pathways linked to diseases.

Industry: : It is explored for use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: : The exact mechanism depends on the specific biological target. Generally, the thiadiazole ring can interact with enzymes or receptors, inhibiting or modulating their activity.

Molecular Targets and Pathways: : Potential targets include kinases and proteases, where the compound may interfere with enzymatic activity, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Similar Compounds: : 2-(2-(4-(Benzylthio)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, 2-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione.

  • Uniqueness: : The presence of the 1,3,4-thiadiazole moiety distinguishes it from other piperidinyl-isoindoline derivatives. This moiety is known for its unique electronic properties and ability to form stable complexes with metals.

Properties

IUPAC Name

2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQOWUNPBKDOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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